![molecular formula C17H18Cl2N2 B5682219 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine](/img/structure/B5682219.png)
1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine (CBPP) is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CBPP is a chemical compound that belongs to the class of phenylpiperazines, which have been found to have various biological activities such as antipsychotic, antidepressant, and anxiolytic effects.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors. This dual mechanism of action may contribute to its antipsychotic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine has been found to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These biochemical and physiological effects may contribute to the therapeutic effects of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine.
Advantages and Limitations for Lab Experiments
1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, it also has limitations such as its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine. One potential area of investigation is its use in the treatment of anxiety and depression, as it has been found to have anxiolytic and antidepressant effects in animal models. Another area of research is its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in rats. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine and to investigate its safety and efficacy in humans.
Conclusion:
In conclusion, 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine and to investigate its safety and efficacy in humans.
Synthesis Methods
The synthesis of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine involves the reaction of 1-(3-chlorobenzyl)piperazine with 4-chlorobenzaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction takes place under reflux conditions and yields 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine as a white crystalline solid with a melting point of 230-232°C.
Scientific Research Applications
1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine has also been investigated for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in rats.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-[(3-chlorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2/c18-15-4-6-17(7-5-15)21-10-8-20(9-11-21)13-14-2-1-3-16(19)12-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQIZCIAUUJOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-[(3-chlorophenyl)methyl]piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.